Quipazine dimaleate

Beschreibung

Historical Context of Serotonergic Agent Development

The development of drugs targeting the serotonergic system has its roots in the mid-20th century. The discovery of serotonin's role in the brain spurred the development of various classes of drugs aimed at modulating its activity. psychiatrictimes.com Early breakthroughs included monoamine oxidase inhibitors (MAOIs) and tricyclic antidepressants (TCAs), which, despite their efficacy, were known for their non-selective action and associated side effects. wikipedia.org This lack of specificity highlighted the need for more refined pharmacological tools.

The "rational drug design" strategy, which aims to develop compounds that affect specific biological targets, led to the creation of more selective agents. wikipedia.org This era saw the advent of selective serotonin (B10506) reuptake inhibitors (SSRIs), which represented a significant leap forward in targeting the serotonin transporter with greater precision. wikipedia.org It was within this scientific climate, driven by the desire for specificity, that compounds like quipazine (B1207379) were investigated for their potential to interact with distinct components of the serotonergic system. Quipazine was initially developed as an antidepressant. nih.gov

Evolution of Quipazine Dimaleate Research Trajectories

The research trajectory of this compound has evolved from its initial investigation as a potential therapeutic agent to its widespread use as a research tool. Initially explored for its antidepressant properties, the focus of quipazine research shifted as its complex pharmacological profile became more apparent. nih.gov Scientists recognized its value not just as a potential treatment, but as a means to understand the fundamental mechanisms of serotonin signaling.

Over the decades, research has explored various facets of quipazine's action, including its effects on different serotonin receptor subtypes, its role in cellular processes like proliferation and apoptosis, and its behavioral effects in animal models. nih.govnih.gov This evolution reflects a broader trend in pharmacology where compounds, even if not ultimately successful as mainstream drugs, find a crucial and lasting role as experimental probes.

Significance of this compound as a Pharmacological Probe

The primary significance of this compound in modern biomedical research lies in its utility as a pharmacological probe. Its ability to act on specific serotonin receptors allows researchers to dissect the contributions of these receptors to various physiological and behavioral phenomena.

This compound has been instrumental in clarifying the roles of different serotonin receptor subtypes. It is recognized as a 5-HT receptor agonist with some selectivity for the 5-HT3 receptor. danaher.combio-techne.comrndsystems.com The use of radiolabeled quipazine, specifically [³H]-Quipazine, has enabled the identification and characterization of 5-HT3 recognition sites in cortical membranes. bio-techne.comrndsystems.com

Studies have utilized quipazine to investigate the downstream effects of serotonin receptor activation. For instance, research has shown that quipazine's agonist action on 5-HT2A receptors leads to the accumulation of inositol (B14025) phosphates (IPs), a key step in the Gq/11 signaling pathway. nih.gov This has provided a deeper understanding of the molecular mechanisms that follow receptor binding.

In the realm of neurobiology and behavior, this compound has proven to be an invaluable tool. Its ability to induce specific behavioral responses in animal models has allowed researchers to correlate these behaviors with the activation of particular serotonin receptors.

One of the well-documented effects of quipazine in rodents is the induction of head-twitch response (HTR), a behavior strongly linked to the activation of 5-HT2A receptors. nih.gov This has made quipazine a standard tool in studies investigating the function of this receptor and the mechanisms of action of psychedelic compounds. nih.gov Furthermore, its use in drug discrimination studies has helped to delineate the subjective effects mediated by different receptor subtypes. In these studies, animals are trained to distinguish between quipazine and a receptor antagonist, providing insights into the specific receptors responsible for the drug's perceived effects. nih.gov

Research has also explored the effects of quipazine on cellular processes. For example, studies have shown that quipazine can promote the proliferation of human hepatocyte cell lines. nih.gov Such investigations highlight the diverse applications of quipazine in understanding the broad physiological roles of serotonin, extending beyond the central nervous system.

Research Findings on this compound

| Receptor/Transporter | Action | Finding | Reference |

|---|---|---|---|

| 5-HT3 Receptor | Agonist | Shows selectivity at 5-HT3 with an EC50 of 24 nM. | danaher.com |

| 5-HT3 Receptor | Antagonist | Displays antagonist activity at peripheral 5-HT3 receptors. | bio-techne.comrndsystems.com |

| 5-HT2A Receptor | Agonist | Induces head-twitch response (HTR) in mice, indicative of 5-HT2A agonism. | nih.gov |

| Serotonin Transporter (SERT) | Binder/Blocker | Potently binds to and blocks the serotonin transporter, increasing synaptic serotonin levels. | nih.gov |

| Research Model | Effect Observed | Key Finding | Reference |

|---|---|---|---|

| Rodents (Mice) | Head-Twitch Response (HTR) | Produces a robust and long-lasting increase in HTR counts, peaking in the first 30 minutes. | nih.gov |

| Rodents (Rats) | Drug Discrimination | Animals can be trained to discriminate quipazine from a 5-HT2A antagonist, indicating mediation by this receptor. | nih.gov |

| Human Hepatocyte Strain (L-02) | Cell Proliferation | Improves the viability and increases the percentage of S-phase cells. | nih.gov |

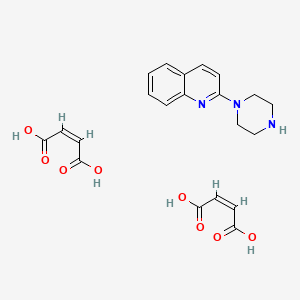

Structure

2D Structure

Eigenschaften

IUPAC Name |

(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;2*5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOSOCRJSSWBEQ-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NCCN(C1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017665 | |

| Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150323-78-7 | |

| Record name | 2-(1-Piperazinyl)quinoline Dimaleate; 2-(1-Piperazinyl)quinoline (Z)-2-Butenedioate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Serotonin Receptor Pharmacology and Binding Dynamics of Quipazine Dimaleate

Agonist and Antagonist Receptor Profiles

Quipazine (B1207379) dimaleate's engagement with serotonin (B10506) receptors is multifaceted, displaying both agonistic and antagonistic properties that are receptor- and tissue-dependent. This dual activity profile underlies its complex physiological and behavioral effects observed in preclinical studies.

Quipazine is well-characterized as a potent agonist at the 5-HT3 receptor. medchemexpress.comnih.gov Studies using in vitro models, such as NG108-15 cells, have demonstrated its agonist activity, with some research indicating an EC50 value comparable to other known 5-HT3 agonists. nih.gov This agonism is particularly evident in the periphery, where activation of 5-HT3 receptors, for instance, is linked to gastrointestinal effects like nausea and emesis. wikipedia.orgnih.gov

Conversely, in certain peripheral tissues, quipazine can exhibit antagonist properties. Research on the rabbit isolated superior cervical ganglion and the rat isolated vagus nerve has shown that quipazine can act as an effective antagonist at 5-HT receptors. medchemexpress.comnih.gov In the rabbit superior cervical ganglion, quipazine showed minimal to no agonist activity and significantly depressed depolarizations induced by 5-HT. nih.gov Similarly, on the rat vagus nerve, quipazine demonstrated antagonistic effects. medchemexpress.com In the rat stomach fundus, quipazine produced a non-competitive antagonism of 5-HT-induced contractions, with a mean pI50 value of 6.91, further highlighting its capacity to act as an antagonist at peripheral 5-HT receptors. nih.gov

Quipazine functions as an agonist at the 5-HT2 family of receptors, which is central to many of its effects observed in behavioral and physiological studies. wikipedia.org

5-HT2A Receptor: There is substantial evidence that quipazine is a 5-HT2A receptor agonist. wikipedia.orgnih.gov Its effects can be blocked by selective 5-HT2A receptor antagonists such as ketanserin (B1673593). wikipedia.orgnih.gov In vivo studies have shown that quipazine's activation of 5-HT2A receptors leads to the accumulation of inositol (B14025) monophosphate (IP1), a downstream messenger of the Gq/11 signaling pathway, which is characteristic of 5-HT2A agonism. nih.gov

5-HT2B Receptor: Quipazine is reported to act as a weak partial agonist at the 5-HT2B receptor. wikipedia.org The activation of 5-HT2 receptors, including the 5-HT2B subtype, has been implicated in various physiological processes.

5-HT2C Receptor: Research indicates that quipazine is an agonist at the 5-HT2C receptor (formerly known as 5-HT1C). nih.gov Functional studies have demonstrated that quipazine possesses a potency at 5-HT2C receptors that is comparable to its activity at 5-HT1B receptors. nih.gov The anorectic effects of quipazine, for instance, have been attributed to its activation of 5-HT2 receptors, including the 5-HT2C subtype.

The activity of quipazine at 5-HT1A and 5-HT1B receptors is complex. While it displays binding affinity for 5-HT1 sites, its functional output in some assays suggests an antagonistic role. wikipedia.orgmedchemexpress.com In studies on the rat vagus nerve, quipazine exhibited antagonistic properties at 5-HT1 receptors, with a reported pIC50 value of 6.49. medchemexpress.com Other research has concluded that quipazine can serve as an effective antagonist at 5-HT receptors across various tissues. nih.gov However, it is noteworthy that in functional assays measuring the inhibition of forskolin-stimulated adenylate cyclase, quipazine was found to have equal potency at 5-HT1B and 5-HT1C (now 5-HT2C) receptors, where it acts as an agonist, indicating its functional activity can vary depending on the specific receptor and experimental model. nih.gov

Ligand Binding Characteristics and Receptor Subtype Selectivity

Radioligand binding assays have been instrumental in characterizing the interaction of quipazine with serotonin receptors, revealing its affinity and selectivity profile.

The tritiated form of quipazine, [3H]-quipazine, has been effectively utilized as a radioligand to label and characterize 5-HT3 recognition sites. Specific and saturable binding of [3H]-quipazine to putative 5-HT3 receptors has been demonstrated in cortical membranes from rats. ncats.io These studies have been pivotal in identifying the presence and density of 5-HT3 binding sites in the central nervous system, revealing significant species variations. ncats.io

| Parameter | Value (Rat Cortical Membranes) | Reference |

|---|---|---|

| Kd | 1.4 nM | medchemexpress.com |

Receptor displacement studies have further elucidated quipazine's interaction with the 5-HT2A receptor. Quipazine has been shown to displace the binding of [3H]ketanserin, a selective 5-HT2A antagonist, from its receptor sites. nih.gov This displacement indicates that quipazine binds to the same site as ketanserin on the 5-HT2A receptor. Such studies in human platelet membranes, which express 5-HT2A receptors, have been used to examine the agonist affinity states of this receptor. nih.gov

| Compound | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Quipazine | 5-HT1 | 230 nM | medchemexpress.com |

| Quipazine | 5-HT2 | 230 nM | medchemexpress.com |

| Quipazine | 5-HT3 | 1.4 nM | medchemexpress.com |

Downstream Signaling Pathway Modulation

The interaction of quipazine dimaleate with serotonin receptors, most notably the 5-HT2A receptor, triggers a series of intracellular signaling events that collectively shape its pharmacological effects. These downstream pathways are critical in understanding the compound's mechanism of action at a molecular level.

Quipazine functions as an agonist at serotonin 5-HT2A receptors, which are intrinsically linked to the Gq/11 family of G proteins. nih.gov Upon binding, quipazine initiates the activation of this signaling cascade. nih.gov A primary consequence of Gq/11 activation is the stimulation of phospholipase C (PLC). This enzyme is responsible for the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), which results in the generation of two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com

A significant and measurable outcome of this pathway is the accumulation of inositol monophosphate (IP1). nih.gov IP3 has a short half-life and is quickly metabolized into various inositol phosphates, including IP1. The accumulation of IP1 is therefore considered a reliable indicator of Gq/11 pathway activation. nih.gov Scientific investigations have confirmed that quipazine leads to a dose-dependent rise in IP1 levels in cells engineered to express 5-HT2A receptors. nih.gov Moreover, preclinical studies in animal models have demonstrated that the administration of quipazine results in elevated IP1 concentrations in the frontal cortex, a brain region with a high density of 5-HT2A receptors. nih.gov

Table 1: Effect of Quipazine on Inositol Monophosphate (IP1) Accumulation

| Cell Type | Receptor Expressed | Quipazine Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| HEK293 Cells | 5-HT2A | 10 µM | Significant increase in IP1 accumulation over baseline | nih.gov |

| Mouse Frontal Cortex | Endogenous 5-HT2A | Systemic administration | Increased IP1 levels in comparison to the cerebellum | nih.gov |

The activation of the Gq/11 signaling cascade by quipazine also directly leads to the mobilization of calcium ions (Ca2+) from intracellular stores. nih.gov The second messenger IP3, produced following the activation of the 5-HT2A receptor, diffuses through the cytoplasm and binds to its specific receptors located on the membrane of the endoplasmic reticulum. This binding event triggers the opening of calcium channels and the subsequent release of stored Ca2+ into the cytosol. mdpi.comyoutube.com

Table 2: Quipazine-Induced Intracellular Calcium Mobilization in HEK293 Cells Expressing 5-HT2A Receptors

| Agonist | pEC50 (M) | Emax (%) | Reference |

|---|---|---|---|

| Quipazine | 5.139 ± 0.36 | 44.3 | nih.gov |

| Serotonin (5-HT) | 7.356 ± 0.25 | 107.0 | nih.gov |

Quipazine's pharmacological actions include the direct modulation of ion channels, which can lead to rapid changes in the electrical potential across the neuronal membrane. A key player in this process is the 5-HT3 receptor, which is a ligand-gated ion channel. tocris.comrxisk.org When quipazine binds to and activates the 5-HT3 receptor, it causes the opening of a non-selective cation channel. This allows for the influx of positively charged ions, primarily sodium (Na+) and calcium (Ca2+), resulting in the depolarization of the neuron. rxisk.org This direct effect on an ion channel contributes to the rapid excitatory responses observed with quipazine.

In addition to its direct actions, the Gq/11-mediated surge in intracellular Ca2+ can indirectly influence the activity of a variety of other ion channels, thereby affecting neuronal excitability. nih.gov For example, the increase in intracellular Ca2+ can activate certain types of potassium channels, which can lead to hyperpolarization, or it can modulate other channels that contribute to a more sustained depolarization. Research involving the direct administration of quipazine into the spinal cord has been shown to trigger locomotor-like activity, indicating a profound impact on the excitability of neuronal circuits. nih.gov

Interaction with Other Neurotransmitter Systems

The pharmacological profile of quipazine is not confined to the serotonergic system; it also engages in significant crosstalk with other key neurotransmitter systems, with the dopaminergic system being a primary example.

Although it is predominantly recognized as a serotonergic agonist, a body of evidence suggests that quipazine also possesses dopaminergic properties. nih.govnih.gov Research has shown that quipazine can elicit behaviors that are characteristically associated with the activation of dopamine (B1211576) receptors, such as stereotyped movements. nih.gov It is believed that these effects are mediated through the stimulation of dopamine pathways in the striatum. nih.gov Furthermore, the increase in locomotor activity induced by quipazine appears to be largely driven by its effects on the dopaminergic system. nih.gov

Quipazine has also been shown to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known for its role in modulating the activity of monoaminergic neurotransmitter systems. bioworld.commdpi.com TAAR1 is a receptor for endogenous trace amines as well as a target for some psychoactive compounds. The binding of quipazine to TAAR1 adds another dimension to its complex pharmacological profile.

Monoamine Oxidase (MAO) Inhibitory Properties

This compound has been noted for its activity as a serotonin (5-HT) receptor agonist. Beyond its primary mechanism of action, research has also explored its potential interaction with other neurochemical systems, including the monoamine oxidase (MAO) enzymes.

Early research into the neuropharmacological profile of quipazine investigated its effects on the metabolism of 5-hydroxytryptamine (serotonin) in the rat brain and its influence on monoamine oxidase activity. These studies were crucial in differentiating the direct serotonergic agonist effects of quipazine from other potential mechanisms, such as the inhibition of serotonin's metabolic breakdown by MAO. It was observed that the behavioral and neurochemical effects of quipazine could be potentiated by the administration of MAO inhibitors. This potentiation suggested an interplay between quipazine's direct receptor agonism and the enzymatic activity of MAO.

Further investigation has characterized the nature of quipazine's interaction with MAO. It has been reported that quipazine maleate (B1232345) exhibits weak, reversible inhibitory activity against monoamine oxidase. This indicates that while quipazine can inhibit MAO, it does so with low potency and the inhibition is not permanent. The reversibility suggests that the enzyme can regain its function after the compound is cleared.

The MAO enzyme system is comprised of two main isoforms, MAO-A and MAO-B, which have different substrate specificities and are targets for different types of inhibitors. MAO-A is primarily responsible for the breakdown of serotonin and norepinephrine, while MAO-B is more selective for dopamine. The distinction between these two isoforms is critical in the development of therapeutic agents. However, detailed research delineating the specific inhibitory potency of this compound against MAO-A versus MAO-B with quantitative data such as IC50 or Ki values is not extensively available in the current body of scientific literature. The existing evidence points towards a generally weak level of inhibition, without strong selectivity for either isoform being a prominent feature of its pharmacological profile.

The following table summarizes the available information on the MAO inhibitory properties of quipazine.

| Compound | Target Enzyme | Inhibitory Activity | Nature of Inhibition |

| Quipazine maleate | Monoamine Oxidase (MAO) | Weak | Reversible |

Neurobiological and Neurochemical Effects of Quipazine Dimaleate

Central Nervous System Serotonergic Regulation

Quipazine (B1207379) dimaleate functions as a direct agonist at both presynaptic and postsynaptic serotonin (B10506) (5-HT) receptors. Electrophysiological studies have demonstrated that the administration of quipazine consistently depresses the firing rate of 5-HT-containing neurons in the dorsal raphe nucleus. This inhibitory effect is also observed in brain regions that receive serotonergic input, such as the ventral lateral geniculate nucleus and the dorsal hippocampus. The potency of quipazine on these neurons underscores its significant role in the regulation of the central serotonergic system.

Brain Monoamine Metabolism and Neurotransmitter Levels

The influence of quipazine dimaleate extends to the metabolism of monoamines in the brain, particularly serotonin and, to a lesser extent, dopamine (B1211576).

The effects of this compound on the dopaminergic system appear to be complex and are influenced by the interplay between the serotonergic and dopaminergic pathways. While direct quantitative data on the impact of quipazine on dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), are limited, some studies suggest an interaction. For example, in animal models of hyperkinetic syndromes, the effects of quipazine can be blocked by both serotonin and dopamine receptor antagonists. This suggests that the downstream effects of quipazine may involve a modulation of dopaminergic activity, although the precise dynamics of dopamine and DOPAC level alterations remain an area for further investigation.

Neuronal Excitability and Spinal Circuitry Function

This compound has been shown to significantly modulate the function of neuronal circuits within the spinal cord, primarily through its action on serotonin receptors.

This compound enhances the excitability of alpha-motoneurons, the neurons responsible for muscle contraction, through the activation of 5-HT2 receptors. This increased excitability is crucial for the recovery of motor function, such as hindlimb locomotion, in animal models with spinal cord injuries. The mechanism for this enhanced excitability involves the facilitation of persistent inward currents in these motor neurons. Research has demonstrated that quipazine preferentially increases the motor output of flexor muscles, highlighting a specific functional impact on spinal motor circuits.

This compound increases the sensitivity of spinal axons to serotonin. As a serotonin-2A receptor agonist, it has been shown to significantly increase the amplitude of compound action potentials in the dorsal column axons of the spinal cord in a dose-dependent manner. This excitatory effect on spinal axons can be blocked by antagonists of the 5-HT2A and 5-HT2C receptors, confirming the receptor-specific action of quipazine.

Effect of this compound on Spinal Axon Action Potential Amplitude

| Concentration of this compound | Mean Increase in Action Potential Amplitude (%) |

|---|---|

| 10 µM | 9.6% |

| 100 µM | 37.7% |

This table presents the mean percentage increase in the amplitude of compound action potentials in isolated rat dorsal column axons upon application of different concentrations of this compound. The data is derived from a study by Li and Garcia-Rill and demonstrates a significant excitatory effect on spinal axons. nih.gov

Activation of Spinal Locomotor Networks

This compound, a serotonin receptor agonist, has been demonstrated to play a significant role in the activation of spinal locomotor networks. Research indicates that quipazine can facilitate locomotor-like activity by directly acting on the spinal cord circuitry. It is thought to activate the output stage of these circuits by directly engaging motoneurons and interneurons associated with central pattern generators, which are crucial for rhythmic movements like stepping. This activation leads to enhanced extensor muscle activity, a key component of postural control and locomotion.

In studies involving newborn rats, quipazine administration induced developmentally advanced postural control and locomotor patterns, including head elevation, crawling, and instances of quadrupedal walking. The compound was effective at inducing sustained locomotion, characterized by high frequencies of alternating steps and consistent anti-phase coordination between forelimbs and hindlimbs. This suggests that quipazine can modulate the spinal neural circuits to a state of excitability where step-related sensory information can generate effective movements. While the drug itself does not induce stepping at all dosages, it enables the spinal cord to process sensory input to produce locomotion, particularly in the context of weight-bearing and step training.

Role in Oxidative Stress and Neurodegeneration Models

In models of neuronal damage, quipazine has been shown to worsen the effects of glutamate-induced oxidative stress. Glutamate excitotoxicity is a key mechanism in neurodegenerative diseases, where excessive glutamate leads to increased intracellular reactive oxygen species (ROS) and subsequent cell damage. A study using the HT-22 neuronal cell line found that pre-treatment with quipazine before exposure to glutamate significantly exacerbated oxidative stress.

The researchers observed that in cells treated with both quipazine and glutamate, the levels of Total Antioxidant Status (TAS) were further reduced, while the levels of Total Oxidant Status (TOS) were significantly increased compared to cells treated with glutamate alone. nih.govmdpi.com This indicates that the presence of quipazine diminishes the cell's antioxidant capacity and promotes a pro-oxidative state in an already stressed environment, suggesting it may increase neurodegeneration caused by glutamate toxicity. nih.govmdpi.com

Table 1: Effect of Quipazine on Oxidative Stress Markers in Glutamate-Treated HT-22 Cells

| Treatment Group | Total Antioxidant Status (TAS) | Total Oxidant Status (TOS) |

| Control | Baseline | Baseline |

| Glutamate | Decreased | Increased |

| Quipazine + Glutamate | Further Decreased | Significantly Increased |

Further elucidating its role in neuronal cell death pathways, quipazine has been implicated in the activation of Caspase-3, a key executioner enzyme in apoptosis. nih.govmdpi.com In the same study investigating glutamate-induced cytotoxicity in HT-22 cells, the level of Caspase-3 activity was measured. nih.gov It was observed that the group of cells treated with both quipazine and glutamate showed a more significant increase in Caspase-3 levels than the group exposed only to glutamate. nih.govmdpi.com

Immediate Early Gene (IEG) Expression Patterns in Cortical Regions

Quipazine administration has been shown to induce a specific pattern of immediate early gene (IEG) expression in cortical regions, which may serve as a molecular indicator of its neurobiological activity. nih.gov IEGs are genes that are rapidly and transiently activated in response to neuronal stimuli and are considered fundamental for establishing long-term synaptic plasticity. nih.gov

In studies with mice, quipazine induced a pattern of expression of c-fos, egr-1, and egr-2 in the somatosensory cortex that is consistent with that of classic psychedelic compounds. nih.gov This effect was demonstrated to be dependent on the serotonin 5-HT2A receptor, as the changes in IEG expression were absent in knockout mice lacking this receptor. nih.gov Another study noted that quipazine induces Fos protein production in the ventrolateral portion of the suprachiasmatic nucleus in rats, particularly when administered at night. nih.gov The specific and receptor-dependent induction of these IEGs in cortical areas highlights a key molecular mechanism through which quipazine exerts its effects on brain function and plasticity. nih.gov

Table 2: Quipazine-Induced Immediate Early Gene Expression in Mouse Somatosensory Cortex

| Immediate Early Gene | Expression Change in Wild-Type Mice | Expression Change in 5-HT2AR-KO Mice |

| c-fos | Significantly Increased | No significant change |

| egr-1 | Significantly Increased | No significant change |

| egr-2 | Significantly Increased | No significant change |

Neuroendocrine Responses and Stress Axis Modulation

The neuroendocrine effects of quipazine, particularly its influence on the stress axis, have been investigated in human subjects. The hypothalamic-pituitary-adrenal (HPA) axis is the body's central stress response system, culminating in the release of cortisol. youtube.com Studies on quipazine's impact show it can competently increase plasma cortisol levels. nih.gov In a study involving healthy subjects, a majority (6 out of 8) experienced a rise in plasma cortisol following oral administration of quipazine. nih.gov This suggests that quipazine can activate the HPA axis, leading to the modulation of stress responses. nih.gov

However, its effects on other anterior pituitary hormones are less consistent. Research has reported variable and inconsistent changes in the secretion of growth hormone (GH), prolactin (PRL), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). nih.gov For instance, a rise in plasma GH was observed in only 9 of 23 subjects, while it decreased in 4 and remained unchanged in 10. nih.gov Similarly, a positive prolactin response occurred in only 7 of 23 subjects. nih.gov These findings suggest that while the serotonergic system may not play a major role in the basal secretion of many pituitary hormones in humans, it appears to have a more reliable influence on the ACTH-cortisol secretion pathway. nih.gov

Table 3: Summary of Neuroendocrine Responses to Quipazine in Human Subjects

| Hormone | Response | Percentage of Subjects Showing Response |

| Cortisol | Increase | 75% |

| Growth Hormone (GH) | Increase | 39% |

| Prolactin (PRL) | Increase | 30% |

| Luteinizing Hormone (LH) | Increase | 24% |

| Follicle-Stimulating Hormone (FSH) | Increase | 15% |

Behavioral Pharmacology of Quipazine Dimaleate in Preclinical Models

Locomotor Activity and Motor Performance

The influence of quipazine (B1207379) dimaleate on motor functions is multifaceted, ranging from modulating endurance and inducing hyperactivity to facilitating recovery in models of neurological injury.

Quipazine dimaleate has been shown to impact exercise endurance in preclinical models. In a study involving male and female rats, administration of quipazine dimaleale resulted in a dose-dependent reduction in run-time to exhaustion. nih.gov This suggests that activation of serotonin (B10506) receptors by quipazine may contribute to the onset of fatigue during prolonged physical activity. The underlying mechanisms are likely central in nature, as the effects were not diminished by a peripherally restricted antagonist. nih.gov

Table 1: Effect of this compound on Exercise Endurance in Rats

| Dosage (mg/kg, i.p.) | Effect on Run-Time to Exhaustion | Reference |

|---|---|---|

| 0 (Control) | Baseline performance | nih.gov |

| Increasing dosages (up to 5) | Dose-related reduction | nih.gov |

Quipazine is known to induce specific hyperactive behaviors in rodents. In mice, it elicits a head-twitch response (HTR), a behavioral proxy for psychedelic-like activity. nih.gov This effect is mediated by the serotonin 2A (5-HT2A) receptor. Furthermore, in rats familiar with their environment, quipazine has been observed to produce a time-dependent increase in locomotor activity. queensu.ca However, this effect was not significant in rats placed in a novel environment, suggesting an interaction between the drug's effects and the environmental context. queensu.ca

In preclinical models of spinal cord injury (SCI), quipazine has demonstrated potential in promoting locomotor recovery. Acute administration of quipazine in spinalized rats can induce locomotor-like movements. nih.gov The efficacy of quipazine is enhanced when combined with other interventions. For instance, a combination therapy involving a cellular graft of neural and glial restricted precursor cells, passive exercise, and chronic quipazine treatment has been shown to promote quipazine-induced stepping in adult spinalized rats. nih.gov Studies utilizing the Basso, Beattie, Bresnahan (BBB) locomotor rating scale have quantified the improvements in motor function.

Table 2: Quipazine-Induced Locomotor Scores (BBB) in Spinalized Rats with Combination Therapy

| Weeks Post-Injury | Average BBB Score with Quipazine | Observed Motor Behavior | Reference |

|---|---|---|---|

| 4 | 3.5 - 6 | Movement in all three hind limb joints | nih.gov |

| 6 - 8 | Increased from baseline | Increased percentage of weight-supported stepping | nih.gov |

Quipazine has been found to elicit alternating air-stepping behavior in neonatal rats, a model used to study the central pattern generators for locomotion. nih.govnih.gov Systemic administration of quipazine induces robust, coordinated alternating stepping of the limbs. nih.gov The effectiveness of intrathecal quipazine administration is significantly enhanced when combined with sensory stimulation, such as a tail pinch, and when dissolved in a vehicle like polysorbate 80, which may facilitate its entry into the central nervous system. nih.gov

Table 3: Effect of Intrathecal Quipazine on Hindlimb Air-Stepping in Neonatal Rats (with Tween 80 and Sensory Stimulation)

| Quipazine Dose (mg/kg) | Frequency of Alternating Hindlimb Steps (Mean) | Percentage of Alternating Steps (Mean) | Reference |

|---|---|---|---|

| 0 (Control) | ~2 | ~10% | nih.gov |

| 0.3 | ~8 | ~45% | nih.gov |

| 1.0 | ~6 | ~30% | nih.gov |

Social Behavior and Aggression Paradigms

The serotonergic system is critically involved in the regulation of social behaviors, including aggression and dominance. Quipazine has been utilized in preclinical studies to probe these interactions.

In a preclinical model using male rats, daily administration of testosterone (B1683101) propionate (B1217596) to nondominant animals led to them becoming dominant. nih.gov Acute administration of quipazine was shown to dose-dependently reverse this testosterone-induced dominance. nih.gov This effect was also observed in naturally dominant rats. nih.gov The reversal of dominance by quipazine could be blocked by serotonergic antagonists, indicating that this effect is mediated through serotonin receptors. nih.gov These findings suggest a complex interplay between androgens and the serotonin system in the modulation of aggressive and dominant behaviors. nih.gov

Table 4: Dose-Dependent Reversal of Testosterone-Induced Dominance by Quipazine in Rats

| Quipazine Dose | Effect on Dominant Behavior | Reference |

|---|---|---|

| Low | Partial reduction in dominance | nih.gov |

| High | Significant reduction in dominance | nih.gov |

Reproductive and Sexual Behavior

The role of serotonin in female sexual behavior is complex, with different receptor subtypes mediating distinct effects. nih.gov Research supports a facilitatory role for serotonin type 2 (5-HT2) receptors in mediating lordosis, a key receptive posture in female rats. Studies have demonstrated that the administration of 5-HT2 receptor antagonists, such as pizotefin, cyproheptadine, and ketanserin (B1673593), inhibits lordosis behavior in hormonally primed female rats. mcgill.ca

Quipazine, acting as a 5-HT2 agonist, has been instrumental in confirming this mechanism. While quipazine administered alone was found to be ineffective at inducing lordosis, it successfully reversed the inhibitory effects caused by the 5-HT2 antagonists pizotefin, cyproheptadine, and ketanserin. mcgill.ca This reversal effect strongly suggests that quipazine facilitates lordosis behavior by directly activating 5-HT2 receptors, likely the 5-HT2A and 5-HT2C subtypes, which counters the blockade by the antagonists. These findings underscore the theory that activation of hypothalamic 5-HT2A/2C receptors is a key pathway for the facilitation of female receptive sexual behavior in rats.

Feeding Behavior and Metabolic Regulation

This compound, a serotonin (5-HT) receptor agonist, has been a subject of investigation for its effects on feeding behavior and metabolic processes in various preclinical models. Research indicates that its mechanism of action is closely tied to its interaction with the serotonergic system, which is known to play a crucial role in the regulation of appetite and food intake.

Studies in rat models have consistently demonstrated that quipazine produces a dose-related reduction in food consumption. dntb.gov.ua This anorectic effect, or loss of appetite, is believed to be a direct consequence of the compound's ability to stimulate 5-HT receptors in the brain. queensu.ca The central serotonergic system is a key regulator of satiety, and by mimicking the activity of endogenous serotonin, quipazine can effectively decrease the drive to eat. queensu.ca

The primary mechanism for this reduction in food intake has been linked to the activation of a specific subtype of serotonin receptors. Research has shown that the anorectic effect of quipazine is mediated, at least in part, by its action on 5-HT2 receptors. dntb.gov.uanih.gov This was determined in studies where the reduction in food intake caused by quipazine was successfully blocked by the administration of selective 5-HT2-receptor antagonists like ketanserin and ritanserin. dntb.gov.ua Conversely, antagonists for other serotonin receptors, such as the 5-HT3 receptor, did not prevent quipazine's effect on food intake. dntb.gov.ua

Table 1: Effect of Various 5-HT Receptor Antagonists on Quipazine-Induced Anorexia in Rats

| Antagonist | Receptor Target | Effect on Quipazine-Induced Anorexia |

|---|---|---|

| Methysergide | Non-selective 5-HT | Antagonized |

| Ketanserin | Selective 5-HT2 | Antagonized |

| Ritanserin | Selective 5-HT2 | Antagonized |

| GR38032F | Selective 5-HT3 | Not Blocked |

| (-)-pindolol | 5-HT1-like | Not Blocked |

This table is based on findings from a study investigating the receptor subtypes involved in quipazine's anorectic action. dntb.gov.ua

Table 2: Effect of Quipazine on Macronutrient Intake in Rats

| Sex | Macronutrient Source | Effect of Quipazine |

|---|---|---|

| Male | Corn starch diet | Reduced Intake |

| Female | Corn starch/sucrose diet | Reduced Intake |

| Female | Total food intake (Group 1¹) | Decreased |

| Female | Total food intake (Group 2²) | Decreased |

¹Group 1 diet consisted of casein, corn starch, and safflower oil. oberlin.edu ²Group 2 diet consisted of egg protein, corn starch/sucrose, and lard. oberlin.edu This table summarizes findings on quipazine's selective effects on macronutrient consumption. oberlin.edu

Circadian Rhythm and Sleep-Wake Cycle Regulation

The serotonergic system is deeply involved in the regulation of the body's internal clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus. Quipazine, through its action on serotonin receptors, has been found to exert significant influence over circadian rhythms and activity cycles in rodent models.

One of the most notable effects of quipazine on the circadian system is its ability to induce phase shifts in activity rhythms that mimic the effect of light exposure. mdpi.com In studies with rats, systemic administration of quipazine produced significant phase advances when given late in the subjective night (Circadian Time [CT] 22), a time when light pulses also cause phase advances. mdpi.com Conversely, it caused moderate phase delays when administered at the beginning of the subjective night (CT 14), again mirroring the phase-delaying effects of light at that time. mdpi.com

This "photic-like" effect is distinct from the action of non-photic stimuli (like novel wheel running), which typically produce phase advances during the subjective day. mdpi.com The findings suggest that serotonergic pathways, which provide a major input to the SCN, are involved in transmitting or modulating photic information to the master circadian pacemaker in rats. mdpi.comnih.gov

Table 3: Photic-Like Phase-Shifting Effects of Quipazine on Rat Circadian Rhythms

| Administration Time (Circadian Time) | Observed Effect on Activity Rhythm | Comparison to Light Pulse Effect |

|---|---|---|

| CT 14 (Early Subjective Night) | Moderate Phase Delay | Similar |

| CT 22 (Late Subjective Night) | Significant Phase Advance | Similar |

| Subjective Day | No Phase Shift | Similar |

This table outlines the time-dependent phase-shifting effects of quipazine, which mimic those of light. mdpi.com

At the neuronal level, quipazine has been shown to induce the expression of the protein c-Fos in the SCN. mdpi.comnih.gov c-Fos is often used as a marker for neuronal activation. The administration of quipazine at night induces c-Fos production in the ventrolateral part of the SCN, the same region that is activated by light exposure. nih.gov This induction occurs at the same circadian times that light is effective at inducing c-Fos, further strengthening the evidence that quipazine's effects on the circadian clock are mediated through pathways that overlap with those that process light information. mdpi.comnih.gov

Alterations in Time Perception in Rodent Models

Beyond the 24-hour cycle of circadian rhythms, the serotonergic system is also implicated in interval timing—the perception of time on the scale of seconds to minutes. Animal models, such as the peak-interval procedure, are used to investigate this cognitive function. nih.gov In these tasks, rodents are trained to estimate a specific duration to receive a reward, and their response patterns reveal their perception of time. nih.govnih.gov

Research into the role of serotonin in this domain has included the study of quipazine. A systematic review of the topic identified a study demonstrating that quipazine affects temporal differentiation in rats. nih.gov The findings from this research provided evidence that the effects of quipazine on interval timing behavior are mediated specifically through the activation of 5-HT2A receptors, while 5-HT3 receptors were not involved. nih.gov This aligns with broader findings that other 5-HT2A agonists can disrupt temporal dynamics in the brain, suggesting this receptor subtype is a key modulator of temporal processing. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Serotonin (5-HT) |

| Ketanserin |

| Ritanserin |

| Methysergide |

| GR38032F |

| (-)-pindolol |

| Casein |

| Sucrose |

| c-Fos |

Methodological Approaches in Quipazine Dimaleate Research

In Vitro Experimental Systems

In vitro methods are fundamental in pharmacological research, providing controlled environments to dissect the molecular and cellular mechanisms of a compound. For quipazine (B1207379) dimaleate, these systems have been instrumental in characterizing its receptor interactions and cytotoxic profile.

Cell Culture Models for Receptor Characterization and Cytotoxicity Studies

Cell culture models are indispensable for the initial screening and detailed analysis of a compound's biological activity. In the study of quipazine dimaleate, various cell lines have been employed to elucidate its receptor binding profile and its effects on cell viability.

For receptor characterization, neuroblastoma cell lines such as NG108-15 and NCB-20, as well as Human Embryonic Kidney (HEK293) cells engineered to express specific receptors, have been utilized. Studies have shown that [3H]quipazine can be used to label 5-HT3 recognition sites in rat cortical membranes, and its binding characteristics have been further explored in NG108-15 and NCB-20 neuroblastoma cells. Furthermore, research on HEK293 cells stably expressing human 5-HT2A receptors has demonstrated quipazine's ability to bind to and activate these receptors, as measured by [3H]ketanserin binding displacement and subsequent signaling pathway activation. mdpi.combiorxiv.org

Cytotoxicity studies have employed different cell lines to assess the potential adverse effects of quipazine. For instance, research on the human hepatocyte cell line L-02 indicated that quipazine can promote cell proliferation. escholarship.org In contrast, studies using the HT-22 neuronal cell line have investigated the compound's role in glutamate-induced cytotoxicity, revealing that quipazine treatment can exacerbate oxidative stress under these conditions. mdpi.com

Table 1: Cell Lines Used in this compound Research

| Cell Line | Research Focus | Key Findings |

|---|---|---|

| NG108-15 & NCB-20 | 5-HT3 Receptor Characterization | Used to characterize the binding properties of [3H]quipazine to 5-HT3 receptors. |

| HEK293 | 5-HT2A Receptor Characterization | Demonstrated quipazine's binding and activation of 5-HT2A receptors. mdpi.combiorxiv.org |

| L-02 (Human Hepatocyte) | Cell Proliferation & Apoptosis | Quipazine was found to improve the viability and promote the proliferation of L-02 cells. escholarship.org |

| HT-22 (Neuronal) | Cytotoxicity & Oxidative Stress | Quipazine treatment was shown to increase oxidative stress in the context of glutamate-induced toxicity. mdpi.com |

Isolated Tissue Preparations for Functional Assays

Isolated tissue preparations serve as a bridge between molecular-level studies and whole-organism responses. These ex vivo systems allow for the examination of a compound's functional effects on intact physiological systems in a controlled setting.

A classic example of this approach in serotonin (B10506) research is the use of the isolated rat vagus nerve. This preparation has been instrumental in the pharmacological characterization of 5-hydroxytryptamine (5-HT) induced depolarization, a functional response mediated by 5-HT3 receptors. While not directly mentioning this compound in this specific context, this model is a prime example of the type of functional assay used for compounds acting on the 5-HT system. Such assays are crucial for determining a compound's efficacy and potency as an agonist or antagonist at a given receptor. In general, in vitro isolated tissue functional assays are invaluable for quantifying ligand affinity and efficacy at various receptor subtypes, including muscarinic receptors, in tissues that naturally express them. nih.gov

In Vivo Animal Research Models

In vivo models are essential for understanding the complex physiological and behavioral effects of a compound in a living organism. Research on this compound has utilized a range of animal models to investigate its neurobehavioral impact and to explore its potential therapeutic applications.

Rodent Models for Neurobehavioral Phenotyping

Rodents, particularly rats and mice, are the most common animal models for neurobehavioral research due to their well-characterized genetics, physiology, and behavior. Quipazine has been extensively studied in these models to assess its effects on a variety of behaviors.

Studies in rats have demonstrated that quipazine can produce a dose-related reduction in food intake, an effect that appears to be mediated by the activation of 5-HT2 receptors. nih.gov This anorectic effect has been a significant area of investigation. In both male and female rats, quipazine has been shown to specifically reduce the intake of carbohydrates. nih.gov

Furthermore, quipazine has been used to probe the neural basis of psychedelic-like effects. In mice, it induces a head-twitch response (HTR), a behavioral proxy for psychedelic activity in humans. This effect is mediated by the 5-HT2A receptor and is independent of 5-HT3 receptor activation. mdpi.combiorxiv.org Research has also indicated that quipazine can induce developmentally advanced locomotor patterns in neonatal rats. nih.gov

Table 2: Neurobehavioral Effects of Quipazine in Rodent Models

| Rodent Model | Behavioral Phenotype | Key Findings |

|---|---|---|

| Rat | Feeding Behavior | Quipazine dose-dependently reduces food intake, particularly of carbohydrates, through 5-HT2 receptor activation. nih.govnih.gov |

| Mouse | Psychedelic-like Effects | Induces the head-twitch response (HTR) via 5-HT2A receptor activation. mdpi.combiorxiv.org |

| Neonatal Rat | Locomotor Development | Elicits advanced locomotor patterns such as crawling and pivoting. nih.gov |

Non-Mammalian Models for Evolutionary and Comparative Studies

Non-mammalian models, such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish Danio rerio, are increasingly used in preclinical research. kcl.ac.uk These organisms offer advantages such as rapid life cycles, genetic tractability, and high-throughput screening capabilities. princeton.edumdpi.com

While these models are powerful tools for studying fundamental neurobiological processes and for drug screening, specific research employing this compound in C. elegans, Drosophila, or zebrafish was not prominently found in the reviewed literature. However, these models are used to study the serotonergic system and related behaviors. For instance, C. elegans has been used to investigate the effects of other quinoline (B57606) derivatives, like quinolinic acid, on NMDAR-dependent glutamatergic signaling and behavior. nih.gov Similarly, the serotonergic system is studied in Drosophila in the context of various behaviors and disorders. mdpi.com Zebrafish are also a recognized model for screening compounds with neuroactive properties. nih.gov The absence of specific studies with quipazine in these models represents a potential area for future research to explore the evolutionary conservation of its targets and effects.

Surgical and Lesion Models (e.g., Spinal Cord Transection, Ovariectomy)

Surgical and lesion models are critical for investigating the effects of compounds in the context of injury or specific physiological states. Quipazine has been notably studied in models of spinal cord injury.

In rats with complete low-thoracic spinal cord transection, systemic administration of quipazine has been shown to induce locomotor-like movements in the hindlimbs. nih.gov Research suggests that this effect is primarily mediated by the activation of spinal 5-HT2A receptors, which show increased expression following injury. nih.gov Furthermore, combining intraspinal delivery of quipazine with physical rehabilitation has been found to significantly improve motor recovery after chronic and severe spinal cord contusion in rats. biorxiv.orgbiorxiv.org These studies highlight the potential of targeting the serotonergic system with compounds like quipazine to promote functional recovery after spinal cord injury.

Ovariectomy in rodents is a common surgical model to study the effects of hormone depletion, mimicking menopause. frontiersin.orgfrontiersin.org This model is used to investigate changes in anxiety, depression-like behaviors, and sexual behavior. nih.govnih.govnih.govnih.govumich.eduplos.org While direct studies investigating the effects of quipazine in ovariectomized animals were not identified in the search, this model is highly relevant for understanding how hormonal status might modulate the behavioral effects of serotonergic agents like quipazine. For example, studies have used ovariectomized rats to assess the effects of other compounds on female sexual behavior, a function known to be influenced by the serotonergic system. nih.govbiorxiv.org Therefore, the ovariectomized rodent model presents a valuable platform for future research into the interactions between quipazine and the endocrine system.

Table 3: this compound Research in Surgical and Lesion Models

| Surgical/Lesion Model | Animal | Research Focus | Key Findings |

|---|---|---|---|

| Spinal Cord Transection | Rat, Mouse | Motor Function Recovery | Quipazine induces locomotor-like movements in spinalized animals, mediated by 5-HT2A receptors. nih.govnih.gov |

| Spinal Cord Contusion | Rat | Motor Function Recovery | Combined with physical therapy, intraspinal quipazine enhances motor recovery. biorxiv.orgbiorxiv.org |

| Ovariectomy | Rat, Mouse | Hormonal Influence on Behavior | This model is used to study how hormone depletion affects behavior and drug responses, providing a relevant context for future quipazine research. frontiersin.orgfrontiersin.org |

Genetically Modified Organisms (e.g., Receptor Knockout Mice)

A primary example is the use of 5-HT2A receptor knockout (KO) mice. Research has demonstrated that the head-twitch response (HTR), a behavioral proxy for psychedelic-like effects in rodents, induced by quipazine is absent in mice lacking the 5-HT2A receptor. nih.govnih.gov This finding provides strong evidence that the 5-HT2A receptor is the primary mediator of this specific behavioral effect of quipazine.

Furthermore, studies have examined the expression of immediate early genes (IEGs) like c-fos, egr-1, and egr-2 in the somatosensory cortex of mice. Quipazine induces a pattern of IEG expression consistent with classic psychedelic compounds, and this effect is completely abolished in 5-HT2A receptor knockout mice. nih.gov This molecular evidence further solidifies the critical role of the 5-HT2A receptor in the action of quipazine.

The table below summarizes key findings from research utilizing 5-HT2A receptor knockout mice in the study of quipazine.

| Experimental Model | Key Finding | Implication for Quipazine Research |

| 5-HT2A Receptor Knockout (KO) Mice | Absence of quipazine-induced head-twitch response (HTR). nih.govnih.gov | Confirms the 5-HT2A receptor as the essential target for this behavioral effect. |

| 5-HT2A Receptor Knockout (KO) Mice | Lack of quipazine-induced immediate early gene (c-fos, egr-1, egr-2) expression in the somatosensory cortex. nih.gov | Establishes the 5-HT2A receptor's role in the molecular signaling cascade initiated by quipazine. |

It is important to note that while knockout models are powerful tools, the interpretation of results must consider potential compensatory mechanisms that may arise during development in the absence of a specific gene.

Neurochemical and Biochemical Assays

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. nih.gov In the context of quipazine research, HPLC is employed to measure the levels of various neurotransmitters and their metabolites in brain tissue samples, providing insights into the neurochemical effects of the compound. nih.govresearchgate.net

The methodology typically involves the homogenization of brain tissue, followed by separation of the neurochemicals on a specialized column and their detection, often using electrochemical or fluorescence detectors. researchgate.netnih.gov This technique allows for the simultaneous measurement of multiple analytes in a single sample.

Research has utilized HPLC to investigate the impact of various compounds on dopaminergic and serotoninergic systems by measuring the concentrations of key neurotransmitters and their metabolites. nih.gov For example, studies have measured dopamine (B1211576), serotonin (5-HT), and their respective metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and 5-hydroxyindoleacetic acid (5-HIAA). nih.gov While specific data on neurotransmitter level changes induced by this compound using HPLC is extensive, the technique itself is a standard for such quantifications.

The table below outlines the typical neurotransmitters and metabolites that can be quantified using HPLC in neuropharmacological research.

| Neurotransmitter System | Neurotransmitter | Metabolite(s) |

| Serotonergic | Serotonin (5-HT) | 5-Hydroxyindoleacetic acid (5-HIAA) |

| Dopaminergic | Dopamine (DA) | 3,4-Dihydroxyphenylacetic acid (DOPAC), Homovanillic acid (HVA) |

The sensitivity of HPLC methods can be very high, with detection limits in the picogram range, allowing for the analysis of neurotransmitter levels in small brain regions. nih.gov

Spectrophotometric and fluorometric assays are widely used techniques to measure the levels of oxidative stress markers and the activity of various enzymes. nih.govnih.gov Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. assaygenie.compromega.com

Spectrophotometric assays for oxidative stress often measure the products of damage to lipids and proteins. nih.gov These methods are relatively simple and can be adapted for high-throughput analysis. nih.gov However, it is important to recognize that a single assay may not provide a complete picture of the oxidative status, and a panel of biomarkers is often recommended for a more comprehensive assessment. nih.gov

Fluorometric assays are generally more sensitive than spectrophotometric methods and are particularly useful for measuring enzyme activity in small samples. creative-enzymes.commdpi.com These assays rely on the use of a fluorogenic substrate that is converted into a fluorescent product by the enzyme of interest. nih.govnih.gov The increase in fluorescence over time is proportional to the enzyme's activity. This technique is highly adaptable for high-throughput screening of enzyme inhibitors. mdpi.com

While these methods are standard in biochemical and neurochemical research, specific studies detailing the use of spectrophotometric or fluorometric assays to assess oxidative stress or enzyme activity in response to this compound are not prominently available in the reviewed literature. However, these techniques represent a viable methodological approach for future investigations into the broader biochemical effects of quipazine.

Radioligand binding assays are a cornerstone of pharmacological research, providing a direct measure of the interaction between a ligand (like quipazine) and its receptor. nih.govnih.gov These assays are considered the gold standard for determining the affinity of a compound for a receptor and for quantifying receptor density. giffordbioscience.comoncodesign-services.com

The principle of these assays involves the use of a radiolabeled ligand (a radioactive version of a compound that binds to the receptor of interest). In saturation experiments, increasing concentrations of the radioligand are incubated with a tissue preparation (e.g., brain homogenates) to determine the maximum number of binding sites (Bmax) and the dissociation constant (Kd), which is a measure of the radioligand's affinity. nih.gov

In competition binding assays, a fixed concentration of a radioligand is co-incubated with varying concentrations of an unlabeled compound (like quipazine). nih.gov This allows for the determination of the inhibitory constant (Ki) of the unlabeled compound, which reflects its affinity for the receptor.

Research on quipazine has utilized radioligand binding assays extensively to characterize its receptor binding profile. For instance, [3H]ketanserin, a radiolabeled antagonist, has been used in binding displacement studies to demonstrate that quipazine binds to the 5-HT2A receptor. nih.gov Furthermore, a series of quipazine derivatives have been evaluated for their affinity to the serotonin transporter (SERT) using radioligand binding, highlighting the versatility of this technique in structure-activity relationship studies. nih.gov

The table below presents examples of radioligands used in binding assays relevant to quipazine research.

| Radioligand | Receptor/Transporter Target | Type of Information Obtained |

| [3H]ketanserin | 5-HT2A Receptor | Affinity (Ki) of quipazine for the 5-HT2A receptor. nih.gov |

| [125I]5-iodo-6-nitroquipazine | Serotonin Uptake Complex (SERT) | In vivo distribution and binding to serotonin uptake sites. nih.gov |

These assays have been crucial in establishing the molecular targets of quipazine and its analogs, providing a quantitative basis for understanding their pharmacological effects.

Electrophysiological and Neuroimaging Techniques

In vivo electrophysiology is a powerful technique for directly measuring the electrical activity of neurons in a living animal. criver.comnih.gov This method provides high temporal resolution, allowing researchers to study how a compound like quipazine affects neuronal firing rates and patterns in real-time. nih.govsemanticscholar.org

The technique typically involves the insertion of microelectrodes into specific brain regions of an anesthetized or freely moving animal. These electrodes can record the activity of single neurons (single-unit recordings) or the summed activity of a population of neurons (multi-unit recordings and local field potentials). nih.gov

Studies have shown that quipazine can modulate the firing rate of neurons in various brain regions. For example, intravenous administration of quipazine has been found to depress the firing rate of serotonin-containing neurons in the dorsal raphe nucleus. nih.gov This effect is consistent with quipazine acting as an agonist at presynaptic 5-HT autoreceptors. Furthermore, microiontophoretic application of quipazine directly onto neurons in the dorsal raphe, ventral lateral geniculate nucleus, and dorsal hippocampus consistently depressed their firing rates. nih.gov

The table below summarizes the observed effects of quipazine on neuronal firing rates in different brain regions as determined by in vivo electrophysiology.

| Brain Region | Effect of Quipazine on Neuronal Firing Rate | Putative Receptor Mechanism |

| Dorsal Raphe Nucleus | Depression nih.gov | Agonism at presynaptic 5-HT autoreceptors |

| Ventral Lateral Geniculate Nucleus | Depression nih.gov | Agonism at postsynaptic 5-HT receptors |

| Dorsal Hippocampus | Depression nih.gov | Agonism at postsynaptic 5-HT receptors |

These electrophysiological findings provide direct evidence for the functional consequences of quipazine's interaction with serotonin receptors at the cellular level, bridging the gap between receptor binding and behavioral outcomes.

Autoradiography for Receptor Distribution Mapping

Autoradiography has been instrumental in visualizing the distribution of binding sites for quipazine in the brain. Studies utilizing radiolabeled quipazine, specifically [3H]quipazine, have successfully mapped the location of serotonin 5-HT3 receptors in the rodent brain. nih.gov

In rat brain sections, [3H]quipazine has been shown to label 5-HT3 receptors with high specificity. nih.gov The non-specific binding is typically determined using a highly selective 5-HT3 antagonist like ICS 205-930. nih.gov These autoradiographic studies have revealed dense concentrations of 5-HT3-specific binding sites in several areas of the medulla, most notably the nucleus of the solitary tract and the caudal part of the spinal trigeminal tract. nih.gov Additionally, low to moderate levels of 5-HT3 binding have been observed in various forebrain regions, including the pyriform cortex, posterior nuclei of the amygdala, the ventral tegmental area, the anterior olfactory nucleus, and the superior colliculus. nih.gov

Comparative autoradiography studies have also been performed on brain sections from other rodent species such as mice, gerbils, hamsters, and guinea pigs. nih.gov While specific binding was generally low throughout the brains of these species, dense binding was detected in the nucleus of the solitary tract in all but the guinea pig. nih.gov In mice, dense binding was also found in the nucleus of the spinal tract of the trigeminal nerve. nih.gov The distinct distribution of these receptors helps to explain some of the central nervous system activities of 5-HT3-selective drugs, with receptors in the brainstem sensory areas potentially mediating anti-emetic and antinociceptive effects. nih.gov

| Brain Region | 5-HT3 Binding Level (Rat) | Observed in Other Species |

|---|---|---|

| Nucleus of the Solitary Tract | Dense | Mouse, Gerbil, Hamster |

| Caudal Spinal Trigeminal Tract | Dense | Mouse (Spinal Tract of Trigeminal Nerve) |

| Pyriform Cortex | Low to Moderate | - |

| Posterior Amygdala Nuclei | Low to Moderate | - |

| Ventral Tegmental Area | Low to Moderate | - |

| Anterior Olfactory Nucleus | Low to Moderate | - |

| Superior Colliculus | Low to Moderate | - |

Behavioral Assessment Paradigms

This compound has been frequently used in studies examining treadmill locomotion and endurance, particularly in the context of spinal cord injury (SCI) and exercise physiology.

In animal models of SCI, quipazine has been shown to facilitate locomotor-like movements. nih.gov Studies in adult chronic spinal cats, rats, and mice have demonstrated that quipazine can improve treadmill locomotion. jneurosci.org It is hypothesized that quipazine acutely increases the sensitivity of spinal locomotor circuits to proprioceptive inputs from the moving treadmill belt, thereby facilitating the generation of stepping patterns. jneurosci.orgj-workout.com For instance, in spinal cord-transected mice, quipazine treatment enabled animals that were previously unable to step to execute long periods of uninterrupted stepping on a moving treadmill. jneurosci.org Combination therapies involving quipazine, passive exercise, and cellular grafts have shown synergistic effects, promoting uncoordinated weight-supported stepping on a treadmill in spinalized rats that did not achieve weight support with individual treatments. nih.gov

In the realm of endurance testing, research has shown that the administration of this compound affects run-time to exhaustion in rats. One study found that increasing dosages of this compound administered before treadmill running led to a dose-related reduction in run-time to exhaustion in both male and female rats. nih.govthieme-connect.com This effect was determined to be central in nature, as it was not mitigated by a peripherally restricted antagonist. nih.govthieme-connect.com

| Experimental Model | Key Finding with Quipazine | Reference |

|---|---|---|

| Spinal Cord-Transected Mice | Enabled previously unable mice to perform successful stepping on a treadmill. | jneurosci.org |

| Spinalized Rats (Combination Therapy) | Promoted weight-supported stepping on a treadmill when combined with passive cycling and cell transplantation. | nih.gov |

| Healthy Rats (Endurance) | Reduced run-time to exhaustion in a dose-dependent manner. | nih.govthieme-connect.com |

| Paraplegic Mice | Combined with L-DOPA, it triggered locomotor-like movements on a treadmill. | nih.gov |

While direct studies focusing solely on quipazine's effects on social interaction and aggression are less detailed in the provided context, the broader understanding of serotonin's role in these behaviors provides a framework. Serotonergic systems are known to modulate social behaviors and aggression. As a serotonin agonist, quipazine's influence would be expected to align with the activation of specific serotonin receptor subtypes involved in these processes. Further targeted research is necessary to fully elucidate the specific effects of this compound within standardized social interaction and aggression testing paradigms.

Quipazine has been utilized in sexual receptivity assays, primarily in female rats, to investigate the role of serotonin in female sexual behavior. The characteristic posture for sexual receptivity in female rodents is known as lordosis. taylorandfrancis.com

Studies have shown that quipazine can influence lordosis behavior. In ovariectomized female rats primed with hormones, certain serotonin type 2 (5-HT2) antagonists were found to inhibit lordosis behavior. nih.gov While quipazine alone was ineffective, it was able to reverse the inhibitory effects of these 5-HT2 antagonists, suggesting a facilitatory role for 5-HT2 receptors in this behavior. nih.gov In another study, quipazine was found to facilitate proceptivity (the appetitive phase of sexual behavior) in female rats. nih.gov However, in estradiol (B170435) and progesterone-primed female guinea pigs, quipazine was shown to abolish lordosis behavior, indicating species-specific or differing experimental condition effects. nih.gov The timing of administration appears to be crucial, as quipazine had no effect on lordosis when given before the onset of sexual receptivity. nih.gov

| Species | Experimental Condition | Effect of Quipazine on Sexual Behavior | Reference |

|---|---|---|---|

| Rat | Ovariectomized, hormone-primed, with 5-HT2 antagonists | Reversed the inhibition of lordosis behavior caused by antagonists. | nih.gov |

| Rat | Ovariectomized, hormone-primed | Facilitated proceptivity. | nih.gov |

| Guinea Pig | Ovariectomized, hormone-primed | Abolished lordosis behavior. | nih.gov |

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for the activation of serotonin 5-HT2A receptors, the primary target of classic psychedelic drugs. wikipedia.org Quipazine, as a mixed 5-HT2/5-HT3 agonist, has been shown to induce a robust HTR in both mice and rats. nih.gov

The quantification of HTR is a common method to assess the in vivo effects of serotonergic compounds. nih.gov Studies have demonstrated that quipazine administration results in a significant, dose-dependent increase in the frequency of head-twitches. nih.gov The characteristics of the quipazine-induced HTR, such as high frequency and sustained effect, draw parallels to the HTR produced by classic phenethylamine (B48288) psychedelics. nih.gov This makes the HTR paradigm a valuable tool for studying the 5-HT2A receptor-mediated effects of quipazine and for comparing its profile to other serotonergic agents. nih.govnih.gov

Drug discrimination is a behavioral pharmacology procedure used to assess the subjective effects of psychoactive drugs in animals. meliordiscovery.com In this paradigm, animals are trained to recognize the interoceptive cues produced by a specific drug and to make a differential response to receive a reward.

Quipazine has been effectively used as a training drug in these studies, establishing a specific and reliable discriminative stimulus. bohrium.comnih.gov Once trained to discriminate quipazine from a placebo (saline), animals can be tested with other compounds to see if they "generalize" to the quipazine cue, meaning they produce a similar subjective effect. This methodology has been crucial in elucidating the receptor mechanisms underlying quipazine's effects. For example, studies in pigeons suggest that the discriminative-stimulus effects of quipazine are likely mediated by the 5-HT2 receptor. nih.gov In rats, other serotonergic agents have been tested for their ability to substitute for the quipazine cue, helping to map the pharmacological space of serotonin agonists. nih.gov

Dietary Choice and Food Intake Measurements

One prominent study investigated the effects of quipazine on macronutrient self-selection in adult male and female Wistar rats. nih.gov The animals were presented with different sources of the three macronutrients. nih.gov For instance, one group of rats had access to casein (protein), corn starch (carbohydrate), and safflower oil (fat). nih.gov Another group was offered egg protein, a corn starch/sucrose mixture, and lard. nih.gov A third group had casein hydrolysate, maltose (B56501) dextrin, and butter as their choices. nih.gov This experimental design is crucial as the nature of the macronutrient source has been shown to be a significant factor in assessing a drug's effect on nutrient-specific selection. nih.gov

Measurements of food intake were typically recorded at 2-hour and 12-hour intervals following the administration of this compound at the onset of the dark cycle. nih.gov The findings from these studies have revealed specific patterns in food consumption. For example, quipazine was found to selectively reduce the intake of carbohydrates derived from corn starch-containing diets in both male and female rats. nih.gov Interestingly, a notable decrease in total food intake was observed in female rats under specific dietary conditions and at particular time points. nih.gov

The anorectic effects of quipazine, or its tendency to reduce food intake, have been a consistent theme in research. nih.govnih.gov Studies have demonstrated a dose-dependent reduction in the consumption of a palatable diet in non-deprived rats. nih.govnih.gov This reduction in food intake is believed to be mediated, at least in part, by the activation of 5-HT2 receptors. nih.govnih.gov The hypothesis that central 5-hydroxytryptamine (5-HT) is involved in regulating food intake is supported by the actions of quipazine, which stimulates 5-HT receptors. popline.org

Below is an interactive data table summarizing the experimental setup from a key study on dietary choice and quipazine.

| Dietary Group | Protein Source | Carbohydrate Source | Fat Source |

| Group 1 | Casein | Corn Starch | Safflower Oil |

| Group 2 | Egg Protein | Corn Starch/Sucrose | Lard |

| Group S | Casein Hydrolysate | Maltose Dextrin | Butter |

This table illustrates the different macronutrient sources provided to various groups of rats in a study investigating the effects of quipazine on dietary self-selection. nih.gov

Future Research Directions and Translational Perspectives of Quipazine Dimaleate

Deeper Elucidation of Polypharmacology and Receptor Networks

The therapeutic and adverse effects of many centrally acting drugs are now understood to be a function of their engagement with multiple molecular targets, a concept known as polypharmacology. Quipazine (B1207379) is a prime example of a compound with a complex pharmacological profile. Initially developed as an antidepressant, it is known to interact with several key proteins in the central nervous system. nih.gov Research has shown that quipazine binds to and activates multiple serotonin (B10506) (5-HT) receptor subtypes, including the 5-HT2A and 5-HT3 receptors, and also potently binds to the serotonin transporter (SERT). nih.gov

| Target Protein | Interaction | Reported Effect |

| 5-HT2A Receptor | Agonist | Psychedelic-like effects, gene expression changes |

| 5-HT3 Receptor | Agonist | Gastrointestinal effects (e.g., emesis) |

| Serotonin Transporter (SERT) | Inhibitor | Increased synaptic serotonin levels |

Investigating Agonist-Antagonist Duality Across Receptor Subtypes

A fascinating and clinically relevant aspect of pharmacology is when a compound exhibits both agonist and antagonist properties, often at the same receptor subtype but in different tissues or signaling pathways. Quipazine dimaleate presents a clear case of such duality. It is characterized as a selective 5-HT3 receptor agonist. tocris.com However, studies have also revealed that it can display antagonist activity at peripheral 5-HT3 receptors. tocris.com

This agonist-antagonist duality is a critical area for future investigation. The 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs (antagonists like ondansetron). Quipazine's agonist activity at central 5-HT3 receptors is thought to contribute to some of its adverse effects, such as nausea. nih.gov The observation of peripheral antagonism suggests that the functional outcome of quipazine's interaction with the 5-HT3 receptor is context-dependent. Future studies should aim to elucidate the molecular determinants of this duality. This could involve investigating differences in receptor conformation, subunit composition, or local cellular environments between central and peripheral tissues. Understanding this phenomenon is not just of academic interest; it could inform the development of novel compounds with improved side-effect profiles.

Further Characterization of Psychedelic-Like Mechanisms and Therapeutic Relevance